molecular formula C12H22O B14515618 2,4-Dimethyl-1-oxaspiro[5.5]undecane CAS No. 62809-63-6

2,4-Dimethyl-1-oxaspiro[5.5]undecane

Cat. No.: B14515618
CAS No.: 62809-63-6
M. Wt: 182.30 g/mol
InChI Key: WEEFGGOQQXEXJJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-oxaspiro[5.5]undecane is a spirocyclic chemical compound of significant interest in organic chemistry and materials science research. It features a unique structure where a cyclohexane ring and a tetrahydropyran ring share a central quaternary carbon atom, creating a rigid, three-dimensional framework. The specific placement of two methyl groups at the 2 and 4 positions of the oxygen-containing ring makes this compound a valuable scaffold for studying structure-activity relationships and for the synthesis of more complex molecular architectures. While analytical data for this specific compound is limited in the public domain, research on structurally similar 1-oxaspiro[5.5]undecane compounds indicates potential utility in flavor and fragrance development due to their stable and distinct organoleptic properties . The synthesis of related spirocyclic structures is often achieved through alkylation reactions of carbonyl compounds or other cyclization techniques, highlighting its relevance in methodological studies of organic synthesis . Researchers may explore this chemical as a building block for pharmaceuticals, as a ligand in catalysis, or as a monomer for specialized polymers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62809-63-6

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2,4-dimethyl-1-oxaspiro[5.5]undecane

InChI

InChI=1S/C12H22O/c1-10-8-11(2)13-12(9-10)6-4-3-5-7-12/h10-11H,3-9H2,1-2H3

InChI Key

WEEFGGOQQXEXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC2(C1)CCCCC2)C

Origin of Product

United States

Preparation Methods

Cyclization Reactions via tert-Butoxide-Mediated Ring Closure

A pivotal method involves intramolecular cyclization of prefunctionalized intermediates. In a representative protocol, 2-chloro-N-((4-hydroxy-1-phenethylpiperidin-4-yl)methyl)-N-phenylpropanamide undergoes dehydrohalogenation using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at -30°C. This step induces ring formation through elimination, yielding the spirocyclic core with 84% efficiency (Table 1).

Critical Parameters :

  • Temperature Control : Maintaining -30°C prevents side reactions such as epimerization.
  • Solvent Selection : THF’s polarity facilitates intermediate stabilization during cyclization.
  • Base Strength : KOtBu’s strong basicity ensures complete deprotonation of the hydroxyl group, driving the reaction to completion.

Organocatalytic Approaches for Enantioselective Synthesis

Chiral resolution of racemic mixtures represents a key advancement. Using preparative HPLC with a Chiralpak IA column, enantiomers of related spiro compounds are separated with >97% enantiomeric excess (ee). Although specific data for 2,4-dimethyl variants are limited, this methodology is transferable, given structural similarities.

Optimization Insights :

  • Mobile Phase : n-Heptane/isopropyl alcohol (95:5) with 2% diethylamine suppresses tailing and improves resolution.
  • Temperature Effects : Ambient conditions (25°C) balance analysis time and column efficiency.

Reaction Optimization and Conditions

Solvent and Base Effects on Cyclization Efficiency

Comparative studies reveal that polar aprotic solvents (e.g., DMSO, DMF) accelerate precursor formation but complicate spirocyclization. In contrast, THF and DCM optimize ring-closure kinetics while maintaining intermediate solubility (Table 1).

Base Screening Data :

Base Solvent Yield (%)
KOtBu THF 84
NaH DMF 62
DBU DCM 71

Trialkylamines (e.g., Et₃N, DIPEA) prove superior to inorganic bases in minimizing byproducts during acylation steps.

Temperature Gradients in Multi-Step Syntheses

A three-stage protocol illustrates the importance of thermal management:

  • Acylation at 0°C : Prevents exothermic decomposition of acid chlorides.
  • Intermediate Formation at 50°C : Balances reaction rate and thermal stability.
  • Cyclization at -30°C : Ensures stereochemical fidelity.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for spirocyclic ether synthesis:

Table 1: Synthetic Route Comparison for Spirocyclic Ether Derivatives

Method Starting Material Key Reagent Conditions Yield (%)
Cyclization Chloroamide KOtBu/THF -30°C, 3 h 84
Domino Reaction Phenethylamine Et₃N/DCM 0°C → rt, 12 h 89
Chiral Resolution Racemate Chiralpak IA n-Heptane/IPA 97 ee

Cyclization offers the highest yield for core structure assembly, while domino reactions excel in constructing advanced intermediates. Chiral resolutions remain indispensable for enantiomerically pure products.

Applications in Derivative Synthesis

The spirocyclic core serves as a platform for diverse pharmacological agents. For example, CCR8 antagonists are synthesized via Pd-catalyzed cross-coupling of the spiroether with aryl bromides. Reaction of this compound with arylglyoxals in the presence of zinc yields 3-aroyl derivatives, expanding the structure-activity relationship (SAR) landscape.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-oxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The flipping of the six-membered rings transforms the M enantiomer into the P enantiomer and vice versa, which can influence its biological activity . The compound’s chirality and conformational flexibility play a crucial role in its interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Variations and Heteroatom Positioning

Oxygen-Containing Analogues
  • 3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 773-41-1): Contains four oxygen atoms (2,4,8,10-tetraoxa) and methyl groups at positions 3 and 7. Exhibits higher polarity and rigidity compared to the target compound due to additional oxygen atoms .
  • (E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane (Compound 191) :

    • Features two oxygen atoms (1,7-dioxa) and methyl groups at positions 2 and 6.
    • Found in floral volatiles (e.g., Ceropegia dolichophylla) and acts as an insect attractant, mimicking wasp pheromones .
    • The (E,E)-stereochemistry enhances volatility, critical for ecological interactions .
  • 2-Methyl-1,7-dioxaspiro[5.5]undecane :

    • Used as a calibration standard in APCI-MS due to structural similarity to spiroacetals like 1,7-dioxaspiro[5.5]undecane .
    • Demonstrates comparable volatility to the target compound but lacks methyl substitution at position 4 .
Nitrogen-Containing Analogues
  • 3-Benzyl-3,9-Diaza-Spiro[5.5]Undecane (CAS 189333-49-1) :

    • Replaces oxygen with nitrogen atoms (3,9-diaza), introducing basicity and hydrogen-bonding capabilities.
    • Higher density (1.05 g/cm³) and refractive index (1.576) compared to oxygenated spirocycles .
  • 4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane: Combines a 1-oxa backbone with an acetylamino substituent at position 4 and a phenyl group at position 8.

Physicochemical and Spectral Properties

Mass Spectrometry Fragmentation Patterns
  • Dimethylated Dioxaspiro[5.5]undecanes (Compounds 3 and 4) :
    • Exhibit characteristic retro-cleavage fragments at m/z 112 and 115, indicative of methyl-substituted spiroacetals. Ethyl-substituted derivatives (e.g., compound 4) show additional ions at m/z 126 and 129 .
    • Contrasts with the target compound, where fragmentation would depend on the 2,4-dimethyl-1-oxa substitution.
Thermodynamic and Conformational Behavior
  • 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecanes :
    • Dynamic NMR studies reveal axial chirality and conformational flexibility influenced by substituent bulkiness .
    • The target compound’s single oxygen atom likely reduces steric hindrance, enhancing ring-flipping dynamics.
Neuroprotective Agents
  • 2-Oxa-spiro[5.5]undecane Derivatives (e.g., Compounds 519, 520) :
    • Display neurotrophic activity in MTT and trypan blue assays, attributed to the spirocyclic core’s stability and lipophilicity .
    • The target compound’s methyl groups may modulate blood-brain barrier permeability.
Pheromone Mimicry and Floral Volatiles
  • (E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane :
    • Mimics paper wasp pheromones, attracting kleptoparasitic flies for pollination .
    • The target compound’s 1-oxa structure could alter volatility and receptor binding compared to dioxaspiro analogues.
Polymer Chemistry
  • 3,9-Diethylidene-2,4,8,10-Tetraoxaspiro[5.5]undecane: Serves as a monomer in self-catalyzed poly(ortho ester)s, enabling controlled drug delivery systems . The absence of esterifiable groups in the target compound limits similar applications.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2,4-dimethyl-1-oxaspiro[5.5]undecane derivatives?

  • Methodology : Derivatives of spiro[5.5]undecane can be synthesized via cascade [5+1] double Michael addition reactions, yielding fluorinated spiro-heterocycles in high yields. For example, 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone was synthesized and characterized using single-crystal X-ray diffraction, FT-IR, and NMR . Additionally, chiral spiroacetals can be synthesized from ethyl (S)-(+)-lactate for stereochemical studies .

Q. How is the crystal structure of spiro[5.5]undecane derivatives determined?

  • Methodology : X-ray diffraction (XRD) is the gold standard for crystal structure elucidation. For instance, the structure of 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one (BHDMU) was resolved via XRD, revealing bond angles and spatial arrangements critical for understanding reactivity . Similar techniques apply to derivatives like 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione .

Q. What analytical techniques are used to confirm the purity and identity of spiroacetal compounds?

  • Methodology : Combine gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Chiral GC with per-n-hexyl-α-cyclodextrin phases resolves enantiomers, as demonstrated for (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane . High-field NMR also tracks oxygen incorporation in biosynthetic studies .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity?

  • Methodology : Variable-temperature ¹³C NMR studies reveal conformational equilibria. For 1-oxaspiro[5.5]undecanes, major and minor conformers (e.g., 1a and 1b) interconvert rapidly at room temperature but can be frozen at low temperatures. This behavior contrasts with rigid 1,7-dioxaspiro analogs, highlighting the role of endo/exo anomeric effects in acetal stability .

Q. What biosynthetic pathways produce spiroacetals in insects and plants?

  • Methodology : Isotopic labeling (e.g., [¹⁸O]-H₂O and [¹⁸O]-O₂) combined with GC-MS/NMR identifies oxygen origins. In Bactrocera fruit flies, spiroacetals like (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane incorporate one oxygen from water and one from dioxygen, suggesting monooxygenase-mediated pathways . Plants like Ceropegia dolichophylla biosynthesize spiroacetals as floral volatiles, mimicking wasp pheromones to attract pollinators .

Q. How can enantiomeric resolution of spiroacetal diastereomers be optimized?

  • Methodology : Use chiral stationary phases (e.g., permethylated β-cyclodextrin) in GC. For example, (E,E)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane enantiomers were resolved with baseline separation, enabling quantification in insect secretions (85% major diastereomer in Bactrocera inermis) .

Data Contradictions and Resolution

Q. Why do discrepancies arise in reported spiroacetal configurations across species?

  • Analysis : Chirality often varies due to species-specific enzymes. While (2S,6R,8S) is dominant in Bactrocera , plants may produce different enantiomers for ecological roles (e.g., pollinator attraction vs. defense) . Cross-validate using synthetic standards and chiral chromatography .

Methodological Tables

Technique Application Example Reference
X-ray diffraction (XRD)Crystal structure determinationBHDMU (marine-derived spiroacetal)
Chiral GC-MSEnantiomeric resolution(E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane in Bactrocera secretions
Variable-temperature NMRConformational analysis1-oxaspiro[5.5]undecane dynamics
Isotopic labeling (¹⁸O)Biosynthetic pathway mappingOxygen incorporation in Bactrocera cacuminata

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